molecular formula C8H15N3O2S2 B4581777 N-(5-pentyl-1,3,4-thiadiazol-2-yl)methanesulfonamide

N-(5-pentyl-1,3,4-thiadiazol-2-yl)methanesulfonamide

Cat. No. B4581777
M. Wt: 249.4 g/mol
InChI Key: LUQVBLLQBLLLBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole sulfonamides involves multiple steps, starting from specific acids or halides, and often incorporates esterification, hydrazination, cyclization, and subsequent reactions to introduce the sulfonamide group. A notable method for synthesizing 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid through a six-step process has been reported, demonstrating the complexity and versatility of approaches to obtain these compounds (Chen et al., 2010).

Molecular Structure Analysis

X-ray crystallography studies provide insight into the molecular structure of thiadiazole sulfonamides, revealing interactions between the inhibitor and the enzyme in the case of carbonic anhydrase inhibitors. The binding of thiadiazole-sulfonamide moieties to zinc ions and interactions with specific amino acid residues have been detailed, emphasizing the importance of these structural elements in the inhibitory activity of the compounds (Temperini et al., 2008; Menchise et al., 2006).

Chemical Reactions and Properties

Thiadiazole sulfonamides participate in a variety of chemical reactions, showcasing their reactivity and potential as intermediates for further chemical transformations. The synthesis of these compounds often involves nucleophilic substitution reactions, with the sulfonyl chloride group being a key reactant for introducing the sulfonamide functionality. This reactivity pattern underscores the chemical versatility and potential for diversification in the synthesis of thiadiazole derivatives (Kondo et al., 2000).

Physical Properties Analysis

The physical properties of thiadiazole sulfonamides, such as melting points and solubility, are crucial for their practical applications and handling. Structural analyses often include thermal degradation studies, revealing that these compounds degrade at temperatures higher than their melting points. The study of their crystal structures and hydrogen bonding patterns contributes to understanding their solid-state properties and stability (Camí et al., 2006).

Chemical Properties Analysis

The chemical properties of thiadiazole sulfonamides, including their reactivity and interaction with biological targets, are of significant interest. Their ability to inhibit carbonic anhydrase isoforms, as demonstrated through kinetic and X-ray crystallographic studies, highlights the potential for these compounds in therapeutic applications. The specific interactions and inhibitory strengths against different isoforms provide insight into the molecular basis of their activity and selectivity (Temperini et al., 2008).

properties

IUPAC Name

N-(5-pentyl-1,3,4-thiadiazol-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S2/c1-3-4-5-6-7-9-10-8(14-7)11-15(2,12)13/h3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQVBLLQBLLLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-pentyl-1,3,4-thiadiazol-2-yl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-pentyl-1,3,4-thiadiazol-2-yl)methanesulfonamide

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